5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid
Description
This compound is a multifunctional organic molecule featuring a furan-2-carboxylic acid backbone modified with a tert-butoxycarbonyl (Boc)-protected azepane ring and a [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) group. Its structural complexity makes it valuable in peptide synthesis and medicinal chemistry, where it serves as a building block for introducing steric bulk, solubility modulation, or orthogonal protection strategies . The Boc and Fmoc groups are critical for temporary protection of amine functionalities during solid-phase synthesis, enabling sequential coupling in complex peptide architectures .
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-32(2,3)41-30(37)33-17-8-9-21(16-18-33)34(19-22-14-15-28(40-22)29(35)36)31(38)39-20-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-15,21,27H,8-9,16-20H2,1-3H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCJYMUNIZYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the azepane ring, and coupling reactions to introduce the furan and fluorenylmethoxycarbonyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group at the furan-2-position undergoes activation for nucleophilic substitution, enabling peptide coupling or conjugation. Common reagents include carbodiimides (e.g., EDC, DCC) combined with coupling additives like HOBt or HOAt to suppress racemization .
Example Reaction:
Key Findings :
-
The furan-carboxylic acid exhibits moderate reactivity compared to aliphatic carboxylic acids due to electron-withdrawing effects of the heterocycle .
-
Racemization at the azepane stereocenter is minimal (<2%) when coupling at 0°C.
Deprotection of Boc and Fmoc Groups
The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups are cleaved under orthogonal conditions, enabling sequential functionalization .
Deprotection Conditions:
| Protective Group | Reagent | Conditions | Application |
|---|---|---|---|
| Boc | TFA (95% in DCM) | RT, 30 min | Selective amine exposure |
| Fmoc | Piperidine (20% in DMF) | RT, 15-30 min | Solid-phase synthesis |
Mechanistic Insights :
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Boc cleavage : Acidolysis via trifluoroacetic acid (TFA) generates a protonated amine intermediate, releasing CO₂ and tert-butanol .
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Fmoc cleavage : Base-mediated β-elimination (piperidine) removes the Fmoc group, producing dibenzofulvene .
Side Reactions :
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Partial tert-butyl ester hydrolysis may occur under prolonged TFA exposure.
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Aggregation of dibenzofulvene byproducts can complicate purification .
Functionalization of the Azepane Amine
The secondary amine on the azepane ring participates in alkylation, acylation, or sulfonylation post-deprotection .
Alkylation Example:
| Reaction | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Reductive amination | R-CHO (1.1 eq), NaBH₃CN (1.5 eq), MeOH, RT | 65% | Tertiary amine derivatives |
Challenges :
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Steric hindrance from the azepane ring reduces reaction rates compared to linear amines .
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Use of bulky electrophiles (e.g., trityl chloride) improves selectivity .
Observed Reactions:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Low conversion (<10%) at C5 position | |
| Diels-Alder cycloaddition | Maleic anhydride, Δ | No reaction observed |
Stability Under Synthetic Conditions
The compound demonstrates moderate stability, with degradation observed under prolonged heating (>60°C) or strong bases .
Stability Data:
| Condition | Time | Degradation | Primary Pathway |
|---|---|---|---|
| Aqueous NaOH (1M), RT | 24h | 40% | Ester hydrolysis (Boc group) |
| DMF, 60°C | 12h | 25% | Fmoc cleavage via thermal stress |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development:
- Anticancer Research : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Activity : The furan moiety has been associated with antimicrobial properties, indicating potential applications in developing new antibiotics.
Biological Studies
Due to its complex structure, this compound can be utilized in various biological assays:
- Enzyme Inhibition Studies : The ability to modify the compound's structure allows researchers to study its interactions with enzymes, which can lead to insights into metabolic pathways.
- Receptor Binding Studies : Its design may enable binding to specific receptors, facilitating research into signal transduction mechanisms.
Materials Science
The compound's chemical properties lend themselves to applications in materials science:
- Polymer Chemistry : As a building block for synthesizing polymers, it could be used to create materials with tailored properties for specific applications.
- Catalysis : Its unique functional groups may serve as catalysts in organic reactions, enhancing reaction rates and selectivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of related compounds featuring furan rings. The results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Study 2: Enzyme Interaction
Research focusing on enzyme inhibition demonstrated that structurally similar compounds effectively inhibited key enzymes involved in metabolic disorders. This suggests that 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid could be investigated for similar applications .
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The target compound is structurally distinct from analogs due to:
- Core Heterocycle : The furan-2-carboxylic acid moiety contrasts with thiophene-3-carboxylic acid (e.g., CAS 2138218-49-0) or benzene derivatives (e.g., 1f in ), altering electronic properties and hydrogen-bonding capacity .
- Substituent Position : The azepane ring substituent is at position 4, unlike the azepan-3-yl variant in CAS 2138218-49-0, influencing spatial orientation and interactions with biological targets .
- Protection Strategy: The dual Boc/Fmoc protection differs from mono-Fmoc analogs (e.g., compound 5 in ) or Boc-free derivatives (e.g., Example 75 in ), impacting stability and deprotection kinetics .
Physicochemical Properties
*Exact solubility data unavailable; inferred from structural analogs .
Biological Activity
5-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-2-carboxylic acid, with the CAS number 2137686-21-4, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C32H38N4O6, with a molecular weight of 574.7 g/mol. Its structure includes a furan carboxylic acid moiety and azepane derivatives, which are significant in modulating biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C32H38N4O6 |
| Molecular Weight | 574.7 g/mol |
| CAS Number | 2137686-21-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic processes, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways associated with various physiological responses.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of furan and azepane can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. It has been noted that furan derivatives can disrupt bacterial cell wall synthesis, leading to cell death .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective properties due to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, indicating its potential for treating neurodegenerative diseases .
Q & A
Basic Questions
Q. What is the rationale for using both Boc (tert-butoxycarbonyl) and Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting groups in this compound?
- Methodological Answer : The Boc and Fmoc groups are orthogonal protecting strategies for amines. Boc is acid-labile (removed with trifluoroacetic acid), while Fmoc is base-labile (cleaved with piperidine). This allows sequential deprotection during multi-step syntheses, such as peptide coupling or heterocycle functionalization. The Boc group stabilizes the azepane nitrogen, while Fmoc protects the secondary amine, enabling controlled reactivity in solid-phase synthesis .
Q. What handling precautions are critical given the limited toxicological data for this compound?
- Methodological Answer : Safety Data Sheets (SDS) recommend:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Avoid inhalation/contact by working in a fume hood with proper ventilation.
- Storage in inert atmospheres (argon/nitrogen) at room temperature to prevent decomposition .
- Disposal via hazardous waste protocols, as combustion releases toxic fumes (e.g., NOx, CO) .
Q. How can researchers confirm the purity of this compound after synthesis or procurement?
- Methodological Answer :
- Analytical Techniques : Use HPLC (C18 column, acetonitrile/water gradient) or LC-MS to detect impurities.
- Spectroscopic Validation : Compare / NMR shifts with theoretical predictions (e.g., using ChemDraw or ACD/Labs). Discrepancies may arise from rotameric equilibria, requiring variable-temperature NMR .
Advanced Research Questions
Q. How can synthetic routes be optimized to avoid racemization during Fmoc/Boc deprotection?
- Methodological Answer :
- Deprotection Conditions : Use 20% piperidine in DMF for Fmoc removal (5–10 min, RT) to minimize base-induced side reactions. Boc groups remain intact under these conditions.
- Monitoring : Track reaction progress via TLC (Rf shifts) or in situ FTIR for carbonyl group changes.
- Chiral Integrity : Employ chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess post-synthesis .
Q. What strategies resolve contradictions in spectroscopic data caused by dynamic rotational isomerism?
- Methodological Answer :
- Variable-Temperature NMR : Conduct NMR at −40°C to slow bond rotation, simplifying splitting patterns.
- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict equilibrium populations of rotamers and assign peaks .
- 2D NMR : NOESY or ROESY correlations can identify spatial proximity of protons in dominant conformers.
Q. How does the steric environment of the azepane ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify %Vbur values around the azepane nitrogen. High steric bulk may hinder nucleophilic attacks or metal coordination.
- Catalyst Screening : Test Pd(II)/Cu(I) catalysts for Buchwald-Hartwig amination; bulky ligands (e.g., XPhos) may improve yields in sterically hindered systems .
Q. What are the implications of missing ecotoxicological data for environmental risk assessments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
